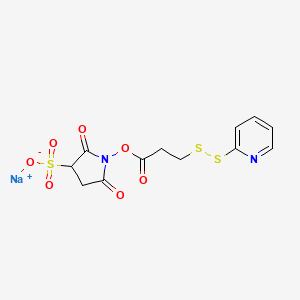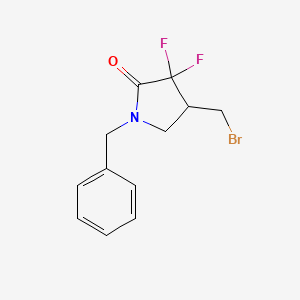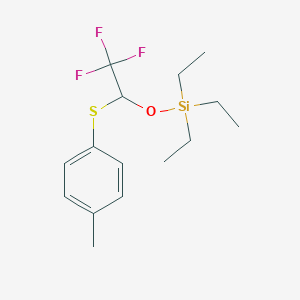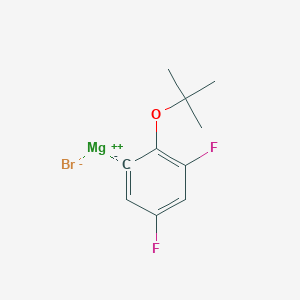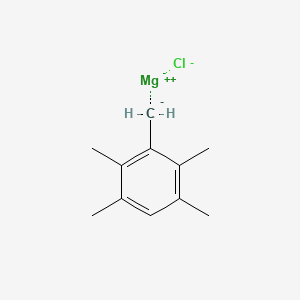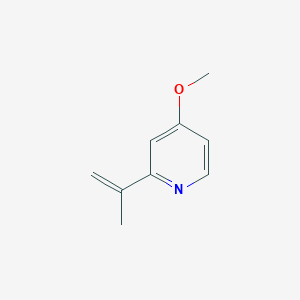
tert-Butyl 2-(2-aminopyrimidin-5-yl)-2-cyanopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(2-aminopyrimidin-5-yl)-2-cyanopropanoate:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-aminopyrimidin-5-yl)-2-cyanopropanoate typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl 2-cyanopropanoate with 2-aminopyrimidine under specific conditions to yield the desired product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: tert-Butyl 2-(2-aminopyrimidin-5-yl)-2-cyanopropanoate can undergo nucleophilic substitution reactions where the amino group on the pyrimidine ring is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups present.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boron reagents in the presence of bases like potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyrimidines, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl 2-(2-aminopyrimidin-5-yl)-2-cyanopropanoate is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the interactions of pyrimidine derivatives with biological macromolecules such as DNA and proteins. It may also serve as a building block for the synthesis of bioactive compounds.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can be a precursor in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(2-aminopyrimidin-5-yl)-2-cyanopropanoate involves its interaction with specific molecular targets. The amino group on the pyrimidine ring can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also participate in enzyme-catalyzed reactions, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
- tert-Butyl 2-(2-aminopyrimidin-5-yl)morpholine-4-carboxylate
- tert-Butyl (2-aminopyrimidin-5-yl)carbamate
Comparison: While tert-Butyl 2-(2-aminopyrimidin-5-yl)-2-cyanopropanoate shares structural similarities with these compounds, it is unique due to the presence of the cyanopropanoate group. This functional group imparts distinct chemical properties, such as increased reactivity in certain types of reactions and potential for forming more complex molecular structures. The presence of the tert-butyl group also influences the compound’s steric and electronic properties, making it suitable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H16N4O2 |
|---|---|
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
tert-butyl 2-(2-aminopyrimidin-5-yl)-2-cyanopropanoate |
InChI |
InChI=1S/C12H16N4O2/c1-11(2,3)18-9(17)12(4,7-13)8-5-15-10(14)16-6-8/h5-6H,1-4H3,(H2,14,15,16) |
Clé InChI |
DDYLZECZLRENAE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(C)(C#N)C1=CN=C(N=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


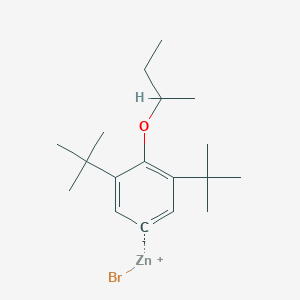
![hexahydro-1H-cyclopenta[c]furan-5-ol](/img/structure/B14889053.png)
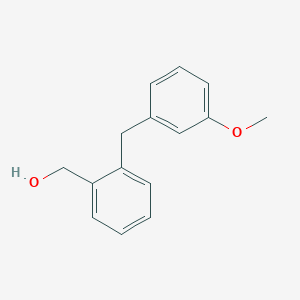
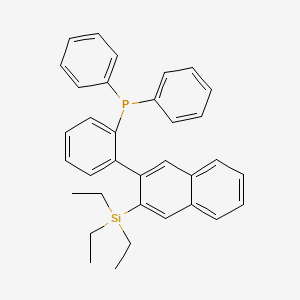

![N-methoxy-N-methyl-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetamide](/img/structure/B14889063.png)
